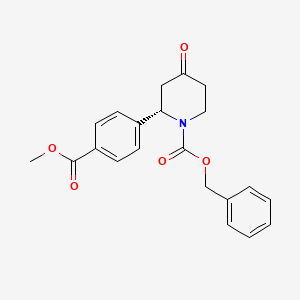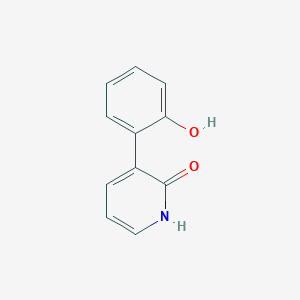
3-Amino-4-chlorophenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-chlorophenylacetic acid (3-ACPA) is a compound that is widely used in scientific research. It's a synthetic compound with a wide range of applications in biochemical and physiological studies, and is used in the synthesis of various other compounds. 3-ACPA has been studied extensively over the past decades and its potential applications are numerous.
Mecanismo De Acción
3-Amino-4-chlorophenylacetic acid is a substrate for several enzymes, including cytochrome P450, monoamine oxidase, and tyrosine hydroxylase. These enzymes catalyze the oxidation of this compound to form a variety of products, including 4-chlorophenylacetic acid, 4-chlorophenol, and 4-chloro-2-hydroxybenzoic acid. The products of this reaction can be used in further biochemical and physiological studies.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. It has also been found to have an inhibitory effect on the growth of several types of cancer cells, including breast, prostate, and colon cancer cells. Additionally, this compound has been found to have a protective effect on the liver and kidneys, and to have a positive effect on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Amino-4-chlorophenylacetic acid has several advantages for use in lab experiments. It is a relatively stable compound, and is easy to obtain and store. It is also relatively inexpensive, and can be synthesized in large quantities. However, there are some limitations to its use. It is not water-soluble, and is toxic in high concentrations. Additionally, it is not suitable for use in vivo experiments, as it can be toxic to animals.
Direcciones Futuras
There are a number of potential future directions for research involving 3-Amino-4-chlorophenylacetic acid. These include further investigations into its anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, further research into its mechanism of action and its effects on enzyme kinetics could lead to new applications in drug development. Finally, further research into its potential use in vivo experiments could lead to new therapeutic approaches.
Métodos De Síntesis
3-Amino-4-chlorophenylacetic acid is synthesized through a process called aminomethylation. This involves the reaction of an amine group with a carboxylic acid to form an amide bond. The reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The reaction is typically carried out at temperatures between 80 and 140°C. The product of this reaction is a mixture of this compound and its isomer 4-ACPA. The two compounds can be separated by chromatography or distillation.
Aplicaciones Científicas De Investigación
3-Amino-4-chlorophenylacetic acid is widely used in scientific research due to its wide range of applications. It is used in the synthesis of various other compounds, such as amino acids and peptides. It is also used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a precursor in the synthesis of pharmaceuticals. Additionally, this compound is used in the study of enzyme kinetics, as it is a substrate for many enzymes.
Propiedades
IUPAC Name |
2-(3-amino-4-chlorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYNOANFGNLSKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B6292097.png)








